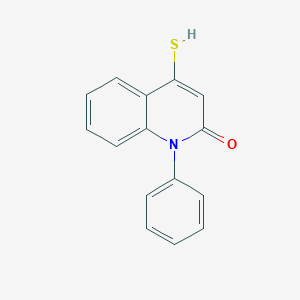

1-phenyl-4-sulfanyl-2(1H)-quinolinone

Description

1-Phenyl-4-sulfanyl-2(1H)-quinolinone is a substituted quinolinone derivative characterized by a sulfur-containing sulfanyl (-SH) group at position 4 and a phenyl ring at position 1 of the quinolinone core. This compound is synthesized through nucleophilic substitution reactions, such as the thiation of 4-chloroquinolinone precursors using thiourea under fusion conditions . The sulfanyl group enhances reactivity in further derivatization (e.g., S-alkylation or oxidation) and contributes to biological activity, particularly in antimicrobial and fluorescent probe applications . Its structure is confirmed via spectroscopic methods (IR, NMR) and elemental analysis, with distinct absorption bands for the C=S stretch (~1625 cm⁻¹) and aromatic protons in the δ 6.5–8.5 ppm range in ¹H-NMR .

Properties

Molecular Formula |

C15H11NOS |

|---|---|

Molecular Weight |

253.32g/mol |

IUPAC Name |

1-phenyl-4-sulfanylquinolin-2-one |

InChI |

InChI=1S/C15H11NOS/c17-15-10-14(18)12-8-4-5-9-13(12)16(15)11-6-2-1-3-7-11/h1-10,18H |

InChI Key |

RNPVGTUBIFIMIE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)S |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC2=O)S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their properties are summarized below:

Physicochemical Properties

- Solubility : Sulfanyl derivatives show moderate solubility in polar aprotic solvents (e.g., DMF) due to hydrogen bonding from -SH groups. Chloro and alkyl analogs are more lipophilic .

- Stability : 4-Sulfanyl compounds are prone to oxidation, forming disulfides or sulfoxides, whereas 4-azido derivatives require careful handling to avoid explosive decomposition .

Structure-Activity Relationships (SAR)

- Position 4 : Sulfanyl and chloro groups enhance electrophilicity, enabling nucleophilic attacks, while hydroxy groups favor hydrogen bonding .

- Position 1 : N-Alkylation (e.g., 1-Me or 1-Ph) increases metabolic stability and antimicrobial potency .

- Position 2/3 : Bulky substituents (e.g., indolyl or benzyl groups) improve target selectivity but reduce solubility .

Key Research Findings

Synthetic Efficiency: 4-Sulfanylquinolinones are synthesized in higher yields (e.g., 75–85%) compared to 4-azido or hydrazino derivatives (53–60%) .

Biological Relevance : Sulfanyl derivatives act as fluorescent probes for reactive sulfur species (e.g., H₂S) due to their thiol-specific reactivity .

Therapeutic Potential: 4-Sulfanyl analogs are intermediates in antimalarial and anti-fibrosis drug candidates, outperforming chloro derivatives in target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.